molecular formula C8H6BrN3S B2973428 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1782769-83-8

4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine

Cat. No. B2973428
CAS RN: 1782769-83-8
M. Wt: 256.12
InChI Key: QPLBCGONITXFFX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others. It also includes studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

Biological Activities

The compound has been found to have significant biological activities. It has been used in the synthesis of pyrazoline derivatives, which have confirmed biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The compound has been studied for its neurotoxic potentials. It has been found to affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins, which are young fish . This research is crucial for understanding the impact of such compounds on aquatic life .

Anticancer Activity

The compound has shown promising anticancer activity. In a study, some of the synthesized analogs of the compound demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75 was found to be the most sensitive to the tested compound .

Ligand for Receptors

The compound has been identified as a potential ligand for various receptors in the central nervous system. Ligands are molecules that bind to specific sites on other molecules, and in this context, a receptor is a protein molecule that receives a signal from a signaling molecule.

Drug Discovery

The compound holds immense potential for various applications, including drug discovery. Its versatile chemical structure makes it a potent material for the synthesis of new drugs.

Organic Synthesis and Pharmaceutical Development

The compound is widely used in scientific research, particularly in organic synthesis and pharmaceutical development. Its unique structure allows for the creation of a variety of new compounds with potential therapeutic applications.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It also includes precautions to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields .

properties

IUPAC Name

4-(3-bromophenyl)thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLBCGONITXFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(SN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine

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